Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It appears as a crystalline solid with no specific color or odor described
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of octahydro-7-indolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(octahydro-7-indolizinyl)-, methyl ester
- Carbamic acid, N-(octahydro-7-indolizinyl)-, ethyl ester
- Carbamic acid, N-(octahydro-7-indolizinyl)-, propyl ester
Uniqueness
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features and chemical properties. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15-7-4-5-11(15)9-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
YIVXJELHZWCTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2CCCC2C1 |
Origin of Product |
United States |
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